2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene
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Overview
Description
2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene is an organic compound with a unique structure that includes a fluorine atom and an ethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-fluoro-1-[(propan-2-yl)oxy]benzene with an ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield 4-fluoro-1-[(propan-2-yl)oxy]benzaldehyde or 4-fluoro-1-[(propan-2-yl)oxy]benzoic acid.
Scientific Research Applications
2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The presence of the propan-2-yl group can also affect the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-[(propan-2-yl)oxy]benzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Ethenyl-4-chloro-1-[(propan-2-yl)oxy]benzene: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and applications.
Uniqueness
2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene is unique due to the presence of both the ethenyl and fluorine groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
610797-33-6 |
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Molecular Formula |
C11H13FO |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-ethenyl-4-fluoro-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H13FO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3 |
InChI Key |
QZFOSNVXVFEIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)C=C |
Origin of Product |
United States |
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